molecular formula C8H9N3 B161305 5,7-Dimethylimidazo[1,2-a]pyrimidine CAS No. 1990-93-8

5,7-Dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B161305
CAS No.: 1990-93-8
M. Wt: 147.18 g/mol
InChI Key: VMWWUVCUTYZCAI-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3, and methyl groups at positions 5 and 7.

Biochemical Analysis

Biochemical Properties

5,7-Dimethylimidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Imidazo[1,2-a]pyrimidines have been studied for their potential in drug discovery, particularly in the context of tuberculosis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with 1,3-diketones under acidic conditions. This reaction typically proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the desired imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,7-Dimethylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • 2,7-Dimethylimidazo[1,2-a]pyridine

Comparison: 5,7-Dimethylimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to imidazo[1,2-a]pyridine, the presence of an additional nitrogen atom in the pyrimidine ring can enhance its hydrogen bonding capabilities and alter its electronic properties. This can result in different pharmacological profiles and applications .

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWUVCUTYZCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=CN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437109
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-93-8
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1990-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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